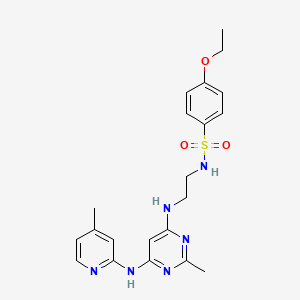
4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom), both of which are common structures in many biological molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure likely involves multiple ring structures, including a pyrimidine and a pyridine ring, as well as various functional groups such as an ethoxy group and a sulfonamide group .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, protodeboronation is a reaction that has been reported for similar compounds .Aplicaciones Científicas De Investigación
Pharmacokinetic Study
A study on TA-0201, a non-peptide endothelin antagonist, developed a sensitive determination method using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method facilitated the pharmacokinetic study of TA-0201 and its metabolites in rats, showing significant tissue concentrations post-administration, suggesting potential applications in studying drug distribution and metabolism (Ohashi, Nakamura, & Yoshikawa, 1999).
Anticancer Activity
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules led to compounds with notable in vitro anticancer activity against various human cancer cell lines. This highlights the therapeutic potential of sulfonamide derivatives in oncology research (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Spectroscopic and Molecular Structure Investigation
Research on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) involved comprehensive theoretical and experimental structural studies, including DFT/B3LYP and HF methods. This study offers insights into the stability and electronic structures of sulfonamide derivatives, which can be critical for drug design (Mansour & Ghani, 2013).
Nonlinear Optics
A series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts were prepared and analyzed for their potential in second-order nonlinear optics. The study demonstrated the utility of these compounds in developing materials with significant optical properties (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Antimicrobial Activity
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds showed potent antimicrobial activity against various bacteria and fungi. This indicates the role of sulfonamide derivatives in creating new antibacterial and antifungal agents (Sarvaiya, Gulati, & Patel, 2019).
Propiedades
IUPAC Name |
4-ethoxy-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-4-30-17-5-7-18(8-6-17)31(28,29)24-12-11-23-20-14-21(26-16(3)25-20)27-19-13-15(2)9-10-22-19/h5-10,13-14,24H,4,11-12H2,1-3H3,(H2,22,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWISNRWRGPKIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

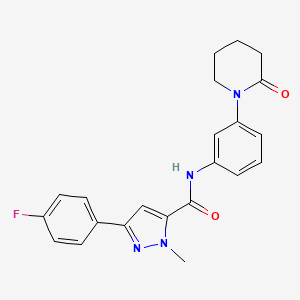
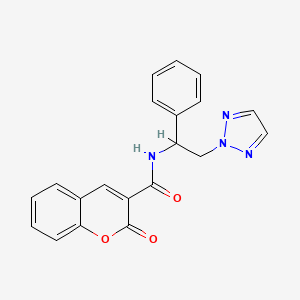
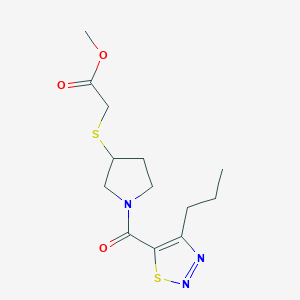
![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)
![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)
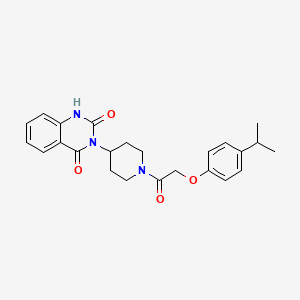
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)
